molecular formula C7H14ClNO3 B1504520 Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 337464-25-2

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No. B1504520
CAS RN: 337464-25-2
M. Wt: 195.64 g/mol
InChI Key: ZZQYALUPYHIFSA-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 337464-25-2 . Its molecular weight is 195.65 . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for “Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride” is 1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Aminopipecolic Acid Derivatives

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is instrumental in synthesizing orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid. These derivatives are synthesized using C-4 inversion techniques, demonstrating the versatility of methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in the production of diverse diastereomers (Szatmári, Kiss, & Fülöp, 2006).

Study of Cocrystals

Research has been conducted on the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, derived from methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. These studies provide insights into molecular interactions and structural conformations, demonstrating the importance of methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in crystallography and molecular structure analysis (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).

Pipecolic Acid Derivative Synthesis

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is utilized in the synthesis of pipecolic acid derivatives. This showcases its role as a precursor in complex organic synthesis, contributing to the development of novel organic compounds (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Hydrogen Bonding in Piperidinium Derivatives

Studies on 4-hydroxypiperidinium derivatives, closely related to methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, have provided valuable insights into hydrogen bonding mechanisms. This research is crucial for understanding intermolecular interactions in pharmaceutical and chemical compounds (Freytag & Jones, 1999).

Safety and Hazards

“Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697644
Record name Methyl 4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

CAS RN

337464-25-2
Record name Methyl 4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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